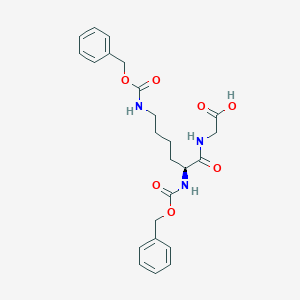
z-Lys(Z)-gly-oh
Übersicht
Beschreibung
Z-Lys(Z)-gly-oh, also known as this compound, is a useful research compound. Its molecular formula is C24H29N3O7 and its molecular weight is 471.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
Z-Lys(Z)-Gly-OH, chemically known as N-alpha-benzoxycarbonyl-L-lysine-L-glycine, is a dipeptide derivative that combines lysine and glycine. The presence of the benzyloxycarbonyl (Z) protecting group enhances its stability and solubility, making it a significant compound in peptide synthesis and medicinal chemistry. This article explores the biological activities associated with this compound, including its antimicrobial properties, interactions with biological systems, and potential therapeutic applications.
Chemical Structure and Properties
This compound features a unique structure that influences its biological activity. The compound consists of:
- Lysine (Lys) : An essential amino acid known for its role in protein synthesis and various metabolic functions.
- Glycine (Gly) : The simplest amino acid, which contributes to the flexibility of peptide chains.
The chemical structure can be summarized as follows:
| Component | Structure | Unique Features |
|---|---|---|
| Z-Lys(Z) | C₁₁H₁₄N₂O₃ | Protecting group enhances stability |
| Gly-OH | C₂H₅NO₂ | Simple structure allows for versatility |
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity . Its amino acid composition allows it to interact with microbial membranes, potentially disrupting their integrity. Studies have shown that dipeptides similar to this compound can inhibit the growth of various bacteria and fungi, making them candidates for further exploration in antimicrobial therapies.
Interaction with Biological Systems
This compound has been investigated for its interactions with various biological systems. For instance, it has been shown to influence opioid receptor activity . In studies involving opioid pharmacophores, the introduction of lysine at specific positions significantly altered the pharmacological properties of the compounds .
Case Study: Opioid Receptor Modulation
In a series of experiments, this compound derivatives were tested for their ability to bind and activate opioid receptors. The findings indicated that modifications at the C-terminus of opioid peptides could enhance or diminish their agonistic or antagonistic properties. For example, substituting phenylalanine with this compound resulted in increased antagonist activity at the δ-opioid receptor .
Therapeutic Applications
The dual amino acid composition of this compound lends itself to various therapeutic applications:
- Peptide Synthesis : Its stability makes it an ideal candidate for synthesizing more complex peptides.
- Drug Development : Due to its ability to modulate receptor activity, it may play a role in developing new analgesics or other therapeutic agents targeting opioid receptors.
Comparative Analysis
To better understand the significance of this compound in biological contexts, a comparison with related compounds is useful:
| Compound Name | Structure | Notable Biological Activity |
|---|---|---|
| N-alpha-benzoxycarbonyl-L-alanine | Similar structure with alanine | Different activity profile |
| N-alpha-benzoxycarbonyl-L-lysine | Contains only lysine | Focused on lysine-related activities |
| Z-Gly-OH | Only contains glycine | Simpler structure; less versatile |
Eigenschaften
IUPAC Name |
2-[[(2S)-2,6-bis(phenylmethoxycarbonylamino)hexanoyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O7/c28-21(29)15-26-22(30)20(27-24(32)34-17-19-11-5-2-6-12-19)13-7-8-14-25-23(31)33-16-18-9-3-1-4-10-18/h1-6,9-12,20H,7-8,13-17H2,(H,25,31)(H,26,30)(H,27,32)(H,28,29)/t20-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHXRKMCTBMGTQ-FQEVSTJZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)NCCCC[C@@H](C(=O)NCC(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















